N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells, leading to their death.
Mécanisme D'action
N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide targets the mitochondrial TCA cycle, which is the primary source of energy production in cancer cells. It inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to the disruption of energy metabolism and the accumulation of reactive oxygen species (ROS) in cancer cells. The increased ROS levels cause oxidative stress and damage to the cancer cells, leading to their death.
Biochemical and physiological effects:
N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to have several biochemical and physiological effects on cancer cells. It disrupts the TCA cycle and inhibits ATP production, leading to energy depletion and cell death. It also increases ROS levels, causing oxidative stress and damage to cellular components. N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. However, there are some limitations to using N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide in lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. It also has poor solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide. One area of research is the development of new formulations and delivery methods to improve its pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide. Additionally, the combination of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide with other chemotherapy drugs and immunotherapies is an area of active investigation. Finally, the use of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide in other diseases, such as metabolic disorders and neurodegenerative diseases, is an area of potential future research.
Conclusion:
In conclusion, N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is a novel anticancer drug that targets the mitochondrial TCA cycle and disrupts the energy metabolism of cancer cells. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has several advantages for lab experiments, but also has some limitations that need to be addressed. The future directions of research for N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide are focused on improving its pharmacokinetic properties, identifying biomarkers, and exploring its use in other diseases.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide involves the reaction of cyclopentanone with thiourea and ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is a multistep process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Applications De Recherche Scientifique
N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancers. N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is often used in combination with other chemotherapy drugs to enhance their efficacy and reduce their side effects. Several clinical trials have been conducted to evaluate the safety and efficacy of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide in cancer patients.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c13-9(11-8-3-1-2-4-8)5-12-7-15-6-10(12)14/h8H,1-7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMUIUCKKGFEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CSCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.